3-Chloro-6-(difluoromethyl)pyridazine
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Overview
Description
3-Chloro-6-(difluoromethyl)pyridazine is a heterocyclic compound characterized by a pyridazine ring substituted with a chlorine atom at the third position and a difluoromethyl group at the sixth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-6-(difluoromethyl)pyridazine typically involves the chlorination of 6-(difluoromethyl)pyridazine. One common method includes the reaction of 6-(difluoromethyl)pyridazine with a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at temperatures ranging from 0°C to room temperature.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration is common. Catalysts and advanced purification techniques like distillation and crystallization are employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-6-(difluoromethyl)pyridazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding pyridazine derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can modify the difluoromethyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or ammonia (NH3) in solvents like ethanol or water.
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran (THF).
Major Products:
Nucleophilic Substitution: Substituted pyridazines with various functional groups.
Oxidation: Pyridazine derivatives with additional oxygen-containing groups.
Reduction: Modified pyridazines with reduced difluoromethyl groups.
Scientific Research Applications
3-Chloro-6-(difluoromethyl)pyridazine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery, particularly in the development of antimicrobial and anticancer agents.
Medicine: Explored for its pharmacological properties, including enzyme inhibition and receptor modulation.
Industry: Utilized in the production of advanced materials, such as polymers and agrochemicals, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 3-Chloro-6-(difluoromethyl)pyridazine exerts its effects depends on its specific application:
Biological Activity: It may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The difluoromethyl group can enhance binding affinity and selectivity.
Chemical Reactivity: The presence of the chlorine and difluoromethyl groups influences the compound’s reactivity, making it a versatile intermediate in various chemical reactions.
Comparison with Similar Compounds
3-Chloro-6-(trifluoromethyl)pyridazine: Similar structure but with a trifluoromethyl group, offering different reactivity and applications.
3-Bromo-6-(difluoromethyl)pyridazine: Bromine substitution provides alternative reactivity patterns.
6-(Difluoromethyl)pyridazine: Lacks the chlorine atom, resulting in different chemical behavior.
Uniqueness: 3-Chloro-6-(difluoromethyl)pyridazine is unique due to the combination of chlorine and difluoromethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in various scientific fields.
Properties
IUPAC Name |
3-chloro-6-(difluoromethyl)pyridazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClF2N2/c6-4-2-1-3(5(7)8)9-10-4/h1-2,5H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXWAHLKOWQLVBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1C(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClF2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1706439-95-3 |
Source
|
Record name | 3-chloro-6-(difluoromethyl)pyridazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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